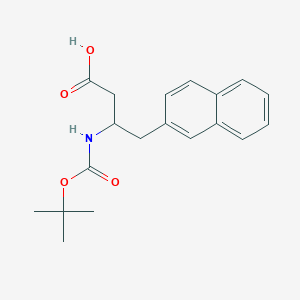
3-(Boc-amino)-4-(2-naphthyl)butyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)-4-(2-naphthyl)butyric Acid is an organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(2-naphthyl)butyric Acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Butyric Acid Backbone: The butyric acid backbone is constructed through a series of reactions, often involving the use of Grignard reagents or other organometallic compounds.
Attachment of the Naphthyl Group: The naphthyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
3-(Boc-アミノ)-4-(2-ナフチル)酪酸は、さまざまな種類の化学反応を起こす可能性があり、次のようなものがあります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、特定の官能基をより反応性が高いまたは安定な形に変換するために使用できます。
置換: Boc保護されたアミノ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、多くの場合、アジ化ナトリウム (NaN3) やハロアルカンなどの試薬が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸やケトンが生成される可能性がありますが、還元によってアルコールやアミンが生成される可能性があります。置換反応は、使用される求核剤に応じて、さまざまな官能基を導入することができます。
4. 科学研究の応用
3-(Boc-アミノ)-4-(2-ナフチル)酪酸は、科学研究で幅広い用途があります。
化学: この化合物は、より複雑な分子の合成における構成ブロックとして使用され、特に医薬品や農薬の開発で使用されます。
生物学: 酵素活性、タンパク質相互作用、細胞プロセスを研究するための生化学的アッセイにおけるプローブまたはリガンドとして役立ちます。
医学: この化合物は、薬剤開発における前駆体としての役割など、潜在的な治療特性について調査されています。
産業: ポリマーやコーティングなどの特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
3-(Boc-amino)-4-(2-naphthyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
3-(Boc-アミノ)-4-(2-ナフチル)酪酸の作用機序は、その特定の用途によって異なります。生化学的アッセイでは、この化合物は酵素や受容体と相互作用して、その活性を調節する可能性があります。Boc保護されたアミノ基は、酸性条件下で脱保護することができ、さらなる反応や相互作用に参加できる遊離アミノ基が明らかになります。ナフチル基は疎水性相互作用を提供し、特定の分子標的への結合親和性を高めます。
6. 類似の化合物との比較
類似の化合物
3-(Boc-アミノ)-3-(2-ナフチル)プロピオン酸: 構造は似ていますが、プロピオン酸骨格を持っています。
3-(Boc-アミノ)-4-(1-ナフチル)酪酸: 構造は似ていますが、2-ナフチル基ではなく、1-ナフチル基を持っています。
3-(Boc-アミノ)-4-(2-フェニル)酪酸: 構造は似ていますが、ナフチル基ではなく、フェニル基を持っています。
独自性
3-(Boc-アミノ)-4-(2-ナフチル)酪酸は、Boc保護されたアミノ基と2-ナフチル基の両方が存在するため、独自です。この組み合わせは、さまざまな研究用途にとって貴重な化合物となる、独特の化学的および物理的特性を与えます。ナフチル基は疎水性相互作用を高め、Boc保護されたアミノ基は選択的な脱保護とさらなる官能化を可能にします。
類似化合物との比較
Similar Compounds
3-(Boc-amino)-3-(2-naphthyl)propionic Acid: Similar structure but with a propionic acid backbone.
3-(Boc-amino)-4-(1-naphthyl)butyric Acid: Similar structure but with a 1-naphthyl group instead of a 2-naphthyl group.
3-(Boc-amino)-4-(2-phenyl)butyric Acid: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
3-(Boc-amino)-4-(2-naphthyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the 2-naphthyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The naphthyl group enhances hydrophobic interactions, while the Boc-protected amino group allows for selective deprotection and further functionalization.
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULNBHGHIPRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)
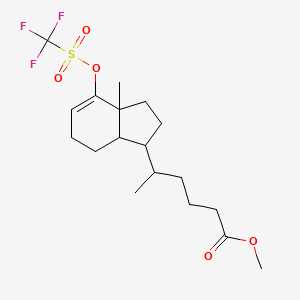
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)

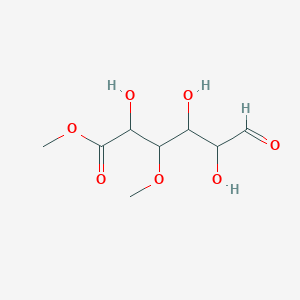
![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)

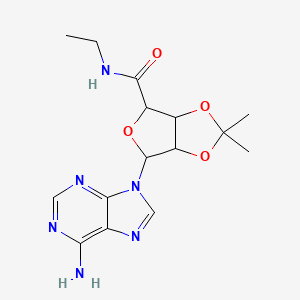
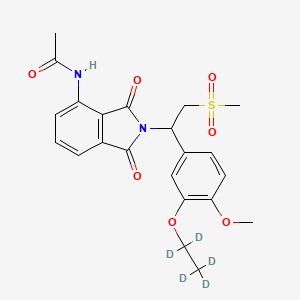
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
